molecular formula C9H6N4O B080577 Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol CAS No. 14394-47-9

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol

Cat. No. B080577
CAS RN: 14394-47-9
M. Wt: 186.17 g/mol
InChI Key: QANZGSWQNAXROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an attractive target for synthesis, and its properties have been extensively studied for its potential therapeutic and biological activities.

Mechanism Of Action

The mechanism of action of Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in tumor growth and proliferation. It has also been shown to induce apoptosis, a process by which cancer cells are programmed to die.

Biochemical And Physiological Effects

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol has been shown to exhibit potent anti-tumor activity both in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells and to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation.

Advantages And Limitations For Lab Experiments

One of the advantages of Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol is its unique structure and properties, which make it an attractive target for drug discovery and development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain laboratory experiments.

Future Directions

There are several future directions for research on Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential therapeutic applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol involves the reaction of 2-aminobenzonitrile with hydrazine hydrate and the subsequent reaction of the resulting intermediate with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a catalyst such as sodium ethoxide or potassium tert-butoxide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol has been extensively studied for its potential applications in various fields of science. Its unique structure and properties make it an attractive target for drug discovery and development. This compound has been shown to exhibit potent anti-tumor activity and has been investigated as a potential therapeutic agent for the treatment of cancer. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

CAS RN

14394-47-9

Product Name

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol

InChI

InChI=1S/C9H6N4O/c14-6-1-2-7-8(5-6)13-9(12-11-7)3-4-10-13/h1-5,14H

InChI Key

QANZGSWQNAXROG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=NN=C3C=CNN3C2=CC1=O

SMILES

C1=CC2=C(C=C1O)N3C(=CC=N3)N=N2

Canonical SMILES

C1=CC2=NN=C3C=CNN3C2=CC1=O

synonyms

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.